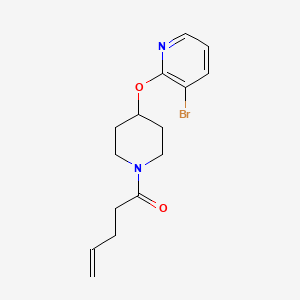
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C15H19BrN2O2 and its molecular weight is 339.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound that exhibits significant biological activity, particularly in the context of pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound is characterized by the following structure:
This structure includes a bromopyridine moiety, a piperidine ring, and a conjugated enone system, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell sensitivity to chemotherapeutic agents, particularly in BRCA-deficient tumors .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example:
- Study 1 : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| HeLa (Cervical) | 3.5 |
| A549 (Lung) | 4.0 |
Mechanistic Insights
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 30 minutes.
- Metabolism : Primarily metabolized by CYP450 enzymes, which may influence its pharmacological effects and toxicity profiles.
Toxicity Profile
While the compound shows promising biological activity, its toxicity must also be evaluated. Studies indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further investigations are necessary to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-3-6-14(19)18-10-7-12(8-11-18)20-15-13(16)5-4-9-17-15/h2,4-5,9,12H,1,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKZJLQJYMIOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














